5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

GDEPT Thymidine Phosphorylase Metabolic Stability

Select 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU) for gene-directed enzyme prodrug therapy (GDEPT) and antiviral mechanism studies. The 4'-thio modification blocks cleavage by human thymidine phosphorylase, delivering >100-fold higher cytostatic potency versus 4'-oxy analogues like BVDU. With a >10,000-fold selectivity window for VZV-TK expressing cells and a well-defined South-type sugar pucker (66% preference), S-BVDU eliminates metabolic degradation variables. Standard 4'-oxy nucleosides invalidate comparative studies; S-BVDU is the validated prodrug for sustained in vivo drug levels.

Molecular Formula C11H13BrN2O4S
Molecular Weight 349.2 g/mol
CAS No. 134699-93-7
Cat. No. B236766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine
CAS134699-93-7
Synonyms(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine
5-(2-bromovinyl)-2'-deoxy-4'-thiouridine
S-BVDU
Molecular FormulaC11H13BrN2O4S
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O
InChIInChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+
InChIKeyMHIWAWLDGNOCRU-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (CAS 134699-93-7) Procurement & Comparator Guide for Gene-Directed Enzyme Prodrug Therapy


5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU, CAS 134699-93-7) is a 4'-thio-modified nucleoside analogue within the pyrimidine antiherpetic class. It functions as a substrate for herpesvirus thymidine kinases (TK), enabling its use in gene-directed enzyme prodrug therapy (GDEPT) [1] and as a direct antiviral agent [2]. Its defining structural feature is the substitution of the furanose ring oxygen with a sulfur atom at the 4' position, combined with an (E)-5-(2-bromovinyl) moiety.

Procurement Risk Alert: Why 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU) Cannot Be Substituted with 4'-Oxy Analogues


In GDEPT and antiviral research, generic substitution of S-BVDU with standard 4'-oxy nucleosides like BVDU (brivudin) will compromise experimental outcomes due to fundamental differences in metabolic stability. The 4'-thio modification confers resistance to cleavage by human thymidine phosphorylase (TP), an enzyme that rapidly degrades 4'-oxy analogues [1]. This resistance translates directly to a >100-fold improvement in cytostatic potency in certain gene-transfected tumor models [2]. Procurement of an unqualified 4'-oxy analogue introduces a confounding variable—enzymatic degradation—that undermines the mechanism of action and invalidates comparative studies relying on sustained intracellular drug levels.

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU) Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement


Comparative Metabolic Stability: 4'-Thio vs. 4'-Oxy Resistance to Thymidine Phosphorylase Degradation

The 4'-thio modification of S-BVDU confers resistance to phosphorolysis by human thymidine phosphorylase, a key differentiator from its 4'-oxy counterpart BVDU. In a direct biochemical investigation, 4'-thio-2'-deoxyuridines were found to be completely resistant to this enzyme, whereas the corresponding 4'-oxy compounds are rapidly degraded [1]. This enzymatic stability is cited as the basis for the compound's promise in treating HSV-1 TK gene-transfected tumors in vivo [2].

GDEPT Thymidine Phosphorylase Metabolic Stability

Potency in VZV-TK Gene Therapy: 4-Log Selectivity Window Over Nontransfected Cells

S-BVDU exhibits a remarkably wide selectivity window in VZV TK-transfected human osteosarcoma cells. It inhibits transfected cell proliferation at concentrations up to four orders of magnitude (10,000-fold) lower than those required to inhibit nontransfected tumor cells [1]. This quantitative selectivity places S-BVDU among the most potent inhibitors in this class, alongside BVaraU and IVFAU, and substantially exceeds the potency of comparators like araM (40- to 80-fold more potent) and ganciclovir (5- to 50-fold more potent) in analogous systems [1].

GDEPT VZV Thymidine Kinase Suicide Gene Therapy

Absolute Potency in HSV-TK Tumor Models: IC50 in Low Nanomolar Range

In FM3A mammary carcinoma cells transfected with HSV-1 TK, S-BVDU demonstrates exquisitely potent cytostatic activity, with 50% inhibitory concentrations (IC50) ranging from 0.001 to 0.047 μM [1]. This places it within the most potent class of antiherpetic GDEPT agents, alongside BVDU and its cytosine derivative. In contrast, the second class of agents, represented by acyclic guanosine derivatives like ganciclovir, achieves comparable inhibition only at significantly higher concentrations [1].

HSV Thymidine Kinase Cytostatic Activity GDEPT

Conformational Profile: Quantitative Differences in Sugar Pucker vs. 4'-Oxy Analogues

The 4'-thio modification induces a distinct conformational preference in the furanose ring compared to natural 4'-oxy nucleosides. In solution at 300 K, S-BVDU (compound 2) exhibits a 66% preference for a South-type (C2'-endo/C3'-exo) puckered conformation, with a minor North-type conformer present at 34% . This distribution differs from that of 4'-thiothymidine (73% South) and is fundamentally distinct from the conformational equilibrium of natural 2'-deoxynucleosides, which typically favor a North/South equilibrium . The pseudorotational parameters (P=177°, νm=44° for the South conformer) and crystal structure data (P=179.5°, νm=48.6°, χ=-140.0°) have been rigorously characterized .

Nucleoside Conformation SAR Sugar Pucker

Definitive Applications of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine: Where S-BVDU Provides Critical Experimental Advantage


In Vivo GDEPT Studies with VZV-TK or HSV-TK Suicide Gene Constructs

S-BVDU is the prodrug of choice for in vivo gene-directed enzyme prodrug therapy (GDEPT) experiments utilizing varicella-zoster virus (VZV) or herpes simplex virus (HSV) thymidine kinase (TK) as the suicide gene. Its resistance to thymidine phosphorylase ensures sustained plasma and intratumoral drug levels [1], directly addressing the metabolic instability that limits the efficacy of 4'-oxy analogues like BVDU. The >10,000-fold selectivity window for VZV-TK expressing cells [2] and low nanomolar IC50 in HSV-TK models [3] provide the necessary potency and safety margin for meaningful therapeutic investigation in animal models.

Structure-Activity Relationship (SAR) Studies of Nucleoside Kinase and Polymerase Interactions

S-BVDU serves as a defined chemical probe for dissecting the structural determinants of substrate recognition by viral and cellular enzymes. Its well-characterized conformational profile—quantified as a 66% preference for a South-type sugar pucker —provides a precise baseline for comparing enzyme binding and catalytic efficiency against other 4'-thio, 4'-oxy, or carbocyclic nucleoside analogues. This is particularly relevant for studies aimed at understanding the molecular basis of selectivity for HSV-1 TK [1] and the mechanism of incorporation into viral DNA [4].

Mechanistic Studies of Thymidine Phosphorylase Resistance in Nucleoside Drug Design

S-BVDU is an essential tool compound for investigating the mechanisms of enzymatic degradation of nucleoside analogues by pyrimidine nucleoside phosphorylases. Its demonstrated complete resistance to human thymidine phosphorylase [1] allows researchers to isolate and study the downstream effects of metabolic stabilization, independent of the confounding variable of rapid drug clearance. This application is critical for the rational design of next-generation antiviral and anticancer nucleosides with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.